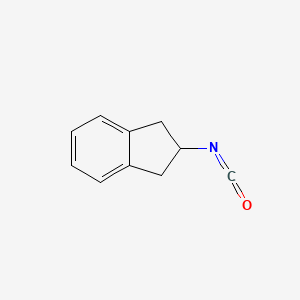
2-Isocyanatoindan
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Synthesis
2-Isocyanatoindan is widely used in the synthesis of polymers, particularly polyurethanes. Its unique structure allows it to react with polyols to form polymers with excellent mechanical properties, such as high tensile strength and abrasion resistance . This makes it valuable in the production of coatings, adhesives, and foams used in various industries, including automotive and construction.
Pharmaceuticals
In pharmaceutical research, 2-Isocyanatoindan serves as a building block for the synthesis of various bioactive compounds. Its isocyanate group can react with amines to form urea derivatives, which are often found in drugs with anti-inflammatory, antiviral, and anticancer properties. This versatility makes it a crucial intermediate in medicinal chemistry.
Organic Electronics
2-Isocyanatoindan is also used in the development of organic electronic materials. Its ability to form stable polymers with desirable electronic properties makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are essential for the advancement of flexible and lightweight electronic devices.
Material Science
In material science, 2-Isocyanatoindan is employed to create advanced composite materials. By reacting with various substrates, it can enhance the mechanical and thermal properties of composites, making them more durable and heat-resistant . This application is particularly important in aerospace and high-performance engineering materials.
Catalysis
2-Isocyanatoindan is used as a ligand in catalysis research. Its structure allows it to coordinate with metal centers, forming complexes that can catalyze a variety of chemical reactions. These catalytic systems are crucial for developing more efficient and selective industrial processes, including those in the petrochemical and pharmaceutical industries.
Environmental Chemistry
In environmental chemistry, 2-Isocyanatoindan is studied for its potential in pollution control and waste management. Its reactivity with various pollutants can lead to the development of new methods for detoxifying hazardous substances . This application is vital for creating sustainable and eco-friendly chemical processes.
These applications highlight the versatility and importance of 2-Isocyanatoindan in advancing scientific research across multiple fields. If you need more detailed information on any specific application, feel free to ask!
Challenges and recent advances in bio-based isocyanate production 2-Isocyanatoindan | 1148156-05-1 | smolecule
Safety and Hazards
Isocyanates, including 2-Isocyanatoindan, are potent respiratory and skin sensitisers and can cause adverse health effects . They are used in various industries, including motor vehicle repair, printing, boat maintenance, and furniture manufacture . The most widely used isocyanates are TDI (toluene di-isocyanate), MDI (methylene diphenyl di-isocyanate), and HDI (hexamethylene di-isocyanate) .
Mécanisme D'action
Target of Action
It’s known that the compound is used in scientific research for the synthesis of polymers, pharmaceuticals, and organic materials. The specific targets would depend on the particular application and the chemical reactions involved.
Biochemical Pathways
Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it participates in various chemical reactions and could potentially affect multiple biochemical pathways.
Result of Action
Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it induces various chemical transformations leading to the formation of these products.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isocyanatoindan . Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of 2-Isocyanatoindan and thus its effectiveness in various applications.
Propriétés
IUPAC Name |
2-isocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYNDFUOSRBYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanatoindan | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

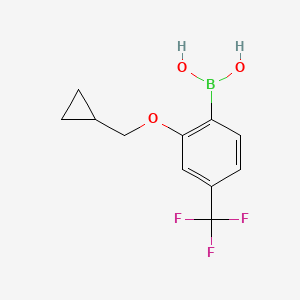
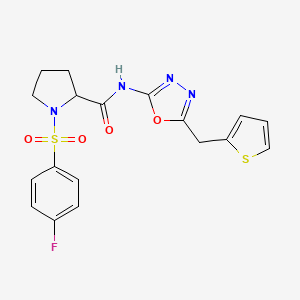

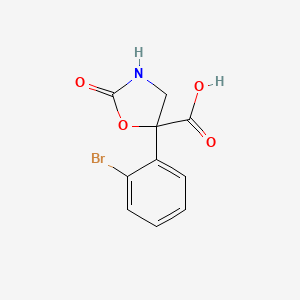
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2438782.png)
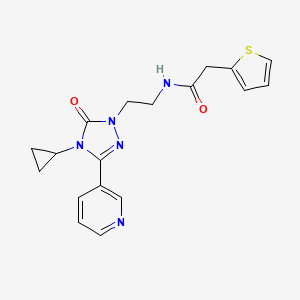

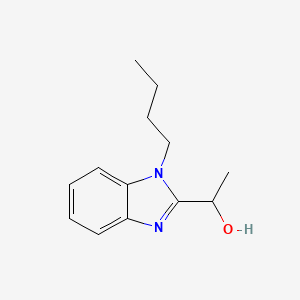
![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)
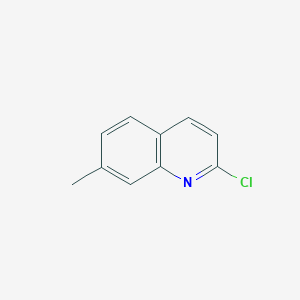


![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)
![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)